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Compound of Interest

Compound Name: 4-Isopropoxypyridin-2-amine

CAS No.: 1314353-62-2

Cat. No.: B1427152

Get Quote

Executive Summary
4-Isopropoxypyridin-2-amine is a critical pharmacophore and intermediate in the synthesis of

anaplastic lymphoma kinase (ALK) inhibitors, such as Ceritinib. Its structural integrity is defined

by the coexistence of an electron-donating primary amine at the C2 position and an isopropoxy

ether linkage at the C4 position of the pyridine ring.

This guide provides a definitive infrared (IR) spectroscopy framework for identifying this

molecule. Unlike standard spectral lists, this document focuses on differential diagnosis—

specifically distinguishing the target from its halogenated precursors (e.g., 2-amino-4-

chloropyridine) and regioisomers.

Experimental Protocol: Data Acquisition Standards
To ensure reproducibility and comparable peak resolution, the following acquisition parameters

are recommended.

Sample Preparation[1][2][3][4][5]
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Preferred Method (ATR): Diamond or ZnSe crystal. Requires minimal sample (<5 mg).

Ensure high contact pressure to resolve the aliphatic C-H stretching region (2800–3000

cm⁻¹).

Alternative (Transmission): KBr Pellet (1-2% w/w). Essential if analyzing weak overtone

regions (1660–2000 cm⁻¹) for substitution pattern confirmation, though ATR is standard for

rapid ID.

Instrument Parameters
Parameter Setting Rationale

Resolution 4 cm⁻¹

Sufficient to resolve the

isopropyl gem-dimethyl doublet

(~1380 cm⁻¹).

Scans 32 (min)

Signal-to-noise ratio

optimization for weak overtone

bands.

Range 4000–600 cm⁻¹
Covers fundamental functional

group and fingerprint regions.

Background Air/Empty

Run immediately prior to

sample to subtract

atmospheric CO₂/H₂O.

Spectral Analysis: The Fingerprint of Identity
Identification relies on confirming three distinct structural moieties: the Pyridine Core, the

Primary Amine, and the Isopropoxy Ether.

A. High Frequency Region (4000 – 2800 cm⁻¹)
This region confirms the presence of the amine and the alkyl side chain.

Primary Amine (

): Look for a characteristic doublet.[1]
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Asymmetric Stretch: ~3480 cm⁻¹

Symmetric Stretch: ~3320 cm⁻¹

Note: In solid phase (ATR), hydrogen bonding may broaden these bands and shift them to

slightly lower wavenumbers compared to dilute solution data.

C-H Stretching (The Hybrid Region):

Aromatic C-H: Weak bands >3000 cm⁻¹ (typically 3050–3010 cm⁻¹).

Aliphatic C-H (Isopropoxy): Distinct bands <3000 cm⁻¹.

: ~2975 cm⁻¹

: ~2870 cm⁻¹

Diagnostic Value: The appearance of significant aliphatic C-H stretching intensity is the

first indicator of successful isopropoxylation of the starting material.

B. Functional & Fingerprint Region (1650 – 1000 cm⁻¹)
This is the critical region for confirming the ether linkage and distinguishing the molecule from

precursors.

Pyridine Ring Modes:

and

: Strong absorptions at 1600 cm⁻¹ and 1560 cm⁻¹.

Scissoring: A sharp band overlapping the ring modes, typically near 1620–1640 cm⁻¹.

Isopropoxy Group (The "Identity" Bands):

Gem-Dimethyl Doublet: The isopropyl group exhibits a characteristic split in the C-H

bending region. Look for two peaks of roughly equal intensity at 1385 cm⁻¹ and 1375

cm⁻¹.

Ether
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:

Asymmetric Stretch: Strong, broad band at 1260–1200 cm⁻¹ (often centered near 1250

cm⁻¹). This is usually the strongest peak in the fingerprint region for aryl alkyl ethers.

Symmetric Stretch: Strong band near 1050 cm⁻¹.

Comparative Analysis: Differential Diagnosis
The most common analytical challenge is verifying the complete conversion of the precursor (2-

amino-4-chloropyridine) to the target.

Comparison 1: Target vs. Precursor (2-Amino-4-
chloropyridine)
The reaction involves Nucleophilic Aromatic Substitution (

). Monitoring the IR spectrum allows for rapid "Go/No-Go" decision making.

Feature
Precursor (2-
Amino-4-Cl-
Pyridine)

Target (4-
Isopropoxypyridin-
2-amine)

Diagnostic Action

3000-2800 cm⁻¹
Absent (Only aromatic

C-H >3000)

Present (Strong

Aliphatic C-H <3000)
Primary Indicator

1380 cm⁻¹ Region
Single skeletal ring

vibration (weak)

Doublet (Gem-

dimethyl split)
Confirm Isopropyl

1250 cm⁻¹
Weak/Moderate (C-N

stretch only)

Very Strong (Ether C-

O-C stretch)
Confirm Ether

~700-800 cm⁻¹
C-Cl Stretch (often

700-750 cm⁻¹)
Absent Confirm Substitution

Comparison 2: Target vs. Regioisomer (2-
Isopropoxypyridin-4-amine)
Regioisomers (swapped amine/ether positions) have identical functional groups but different

ring substitution patterns.
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Differentiation: Focus on the Out-of-Plane (OOP) Bending region (900–650 cm⁻¹).

4-Isopropoxy-2-amine (Target): 2,4-substitution typically yields specific bands near 800–850

cm⁻¹ (isolated H and adjacent 2H).

2-Isopropoxy-4-amine (Isomer): The symmetry differs; the "lone" hydrogen at C3 and the pair

at C5/C6 vibrate differently, often shifting the OOP bands significantly.

Visualizations
Diagram 1: Identification Logic Flow
This decision tree outlines the step-by-step logic for confirming the identity of 4-
Isopropoxypyridin-2-amine using IR data.
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Unknown Sample Spectrum

Check 3300-3500 cm⁻¹
Doublet Present?

Check 2800-3000 cm⁻¹
Aliphatic C-H Bands?

Yes

SUSPECT:
Regioisomer or

Degradation Product

No (Missing Amine)
Check ~1250 cm⁻¹

Strong C-O-C Band?

Yes

SUSPECT:
Starting Material

(2-Amino-4-chloropyridine)

No (Aromatic C-H only)

Check ~1380 cm⁻¹
Gem-Dimethyl Doublet?

Yes No (Missing Ether)

CONFIRMED:
4-Isopropoxypyridin-2-amine

Yes No (Linear Alkyl?)

Click to download full resolution via product page

Caption: Logical workflow for the stepwise validation of 4-Isopropoxypyridin-2-amine spectra.
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Diagram 2: Synthesis Monitoring Pathway
Visualizing the spectral evolution from the chlorinated precursor to the ether product.

Precursor:
2-Amino-4-chloropyridine

(Strong C-Cl, No Aliphatic C-H)

Reaction:
+ Isopropanol / Base
(Nucleophilic Subst.)

Loss of C-Cl (~740 cm⁻¹) Product:
4-Isopropoxypyridin-2-amine

(Strong Ether Band, Isopropyl Doublet)

Gain of C-O-C (~1250 cm⁻¹)
Gain of Ali-CH (~2970 cm⁻¹)

Click to download full resolution via product page

Caption: Spectral evolution markers during the conversion of 2-amino-4-chloropyridine to the

target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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